molecular formula C18H20N2O3S2 B2691635 Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate CAS No. 316125-41-4

Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate

Cat. No. B2691635
M. Wt: 376.49
InChI Key: COBLKDYNXSLBDL-UHFFFAOYSA-N
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Description

“Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate” is a chemical compound with the molecular formula C18H20N2O3S2. Its average mass is 376.493 Da and its monoisotopic mass is 376.091522 Da .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives in general can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms .

Scientific Research Applications

1. Pharmacological Properties and Derivatives

  • Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, closely related to Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate, was studied for its conversion into various derivatives, including brominated and amino-substituted compounds. Preliminary pharmacological investigations of these compounds were included, suggesting potential applications in developing new drugs or chemical compounds (Chapman et al., 1971).

2. Antiproliferative Activity

  • Novel thiophene derivatives, including structures similar to Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate, were synthesized and tested for antiproliferative activity. These compounds showed significant activity against breast and colon cancer cell lines, indicating their potential use in cancer research and treatment (Ghorab et al., 2013).

3. Antimicrobial and Antioxidant Properties

  • The synthesis of various ethyl thiophene-carboxylate derivatives demonstrated notable antimicrobial and antioxidant activities. These findings highlight the potential of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

4. Lewis Acid Catalysis in Oxidative Cycloaddition

  • Thiophenes, closely related to Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate, were treated with m-chloroperbenzoic acid under Lewis acid catalysis. This research is significant for the field of organic synthesis, particularly in enhancing the yields of oxidative cycloaddition of thiophenes (Li et al., 1997).

5. Antirheumatic Potential

  • Compounds similar to Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate and their metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects. This research opens possibilities for developing new treatments for rheumatic diseases (Sherif & Hosny, 2014).

properties

IUPAC Name

ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S2/c1-5-23-17(22)14-11(3)12(4)25-16(14)20-18(24)19-15(21)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBLKDYNXSLBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate

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